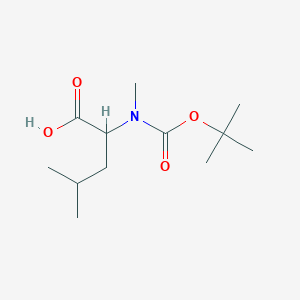

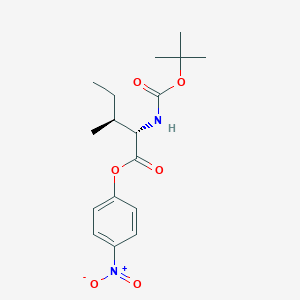

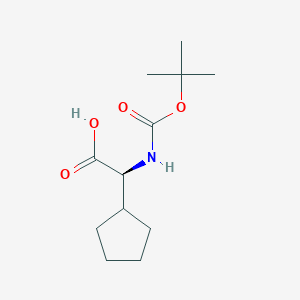

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Descripción general

Descripción

Synthesis Analysis

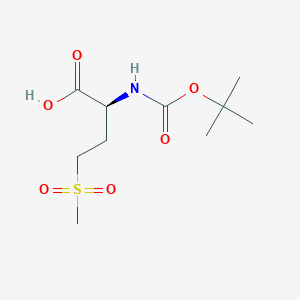

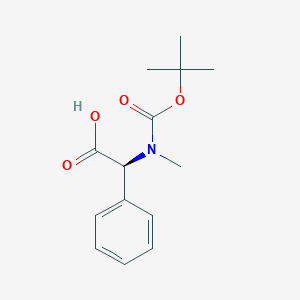

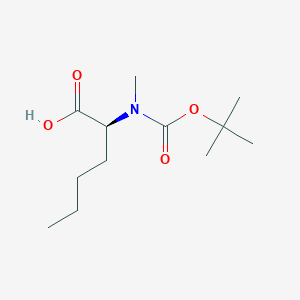

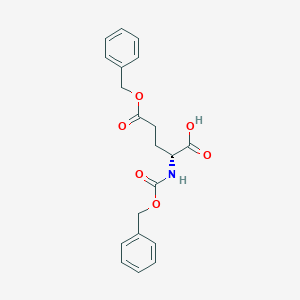

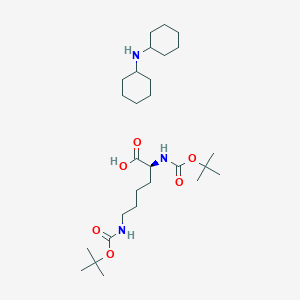

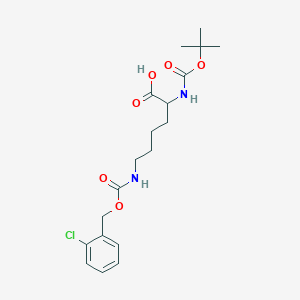

Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can be used as a starting material in peptide synthesis .Molecular Structure Analysis

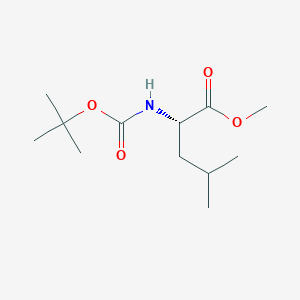

The molecular structure of Boc-protected amino acids generally consists of the amino acid backbone with the amino group protected by the Boc group . The Boc group consists of a carbonyl group bonded to a tert-butyl group .Chemical Reactions Analysis

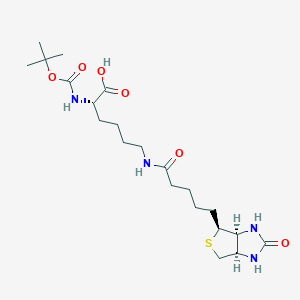

Boc-protected amino acids are used as starting materials in peptide synthesis . They can react with various coupling reagents to form peptides . The Boc group can be removed using strong acids, such as trifluoroacetic acid .Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in common organic solvents, such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane .Aplicaciones Científicas De Investigación

Bioactive Compound Synthesis

Research has shown that compounds containing tertiary butyl groups, like (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, are instrumental in synthesizing a variety of bioactive molecules. These compounds have demonstrated significant potential in creating antioxidants, anticancer, antimicrobial, and antibacterial agents derived from natural sources such as plants, algae, and microorganisms. The unique properties of these molecules make them suitable for pharmaceutical applications, showcasing their versatility in drug discovery and development processes (Dembitsky, 2006).

Environmental and Material Sciences

Synthetic phenolic antioxidants, which can be derived from or related to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, have been extensively studied for their occurrence, human exposure, and toxicity. These studies are crucial for understanding the environmental impact and safety of such compounds used in various industrial applications. Research findings highlight the need for future studies to explore novel antioxidants with reduced toxicity and environmental footprints, indicating the compound's relevance in developing sustainable materials and chemicals (Liu & Mabury, 2020).

Advanced Materials and Technology

Functionalization of quantum dots with amino acids, including structures similar to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, has shown to significantly enhance the electronic and optical properties of these nanomaterials. The resultant functionalized quantum dots possess improved solubility, sustainability, and biocompatibility, making them ideal for a wide range of applications, from optoelectronic devices to energy storage systems. This research underscores the compound's utility in nanotechnology and materials science, opening new avenues for the development of high-performance materials (Ravi et al., 2021).

Propiedades

IUPAC Name |

(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJQVRMQOLSAT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427277 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |

CAS RN |

109183-72-4 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.